2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone is a research chemical with the molecular formula C10H5F4NO and a molecular weight of 231.15. This compound is characterized by the presence of both trifluoromethyl and fluoroindole groups, making it a valuable building block in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can modulate cytokine responses . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific receptors involved and the context in which they are activated.
Result of Action
Given the known activities of indole derivatives, it is likely that the compound could have a variety of effects, depending on the specific receptors it interacts with .
Biochemical Analysis
Biochemical Properties
These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone typically involves the reaction of 5-fluoroindole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-1-(5-fluoro-3-indolyl)ethanone include:
2,2,2-Trifluoro-1-(3-indolyl)ethanone: Lacks the additional fluoro group on the indole ring.
1-(5-Fluoro-3-indolyl)ethanone: Does not contain the trifluoromethyl group.
2,2,2-Trifluoro-1-(5-chloro-3-indolyl)ethanone: Contains a chloro group instead of a fluoro group on the indole ring. The presence of both trifluoromethyl and fluoroindole groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLANFJSKSRXMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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